molecular formula C7H16Cl2F2N2OS B13498045 {[1-(Aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride

{[1-(Aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride

Cat. No.: B13498045
M. Wt: 285.18 g/mol
InChI Key: YBAVETKWIBWIOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(Aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride is a synthetic compound with potential applications in various fields of science and industry. This compound is characterized by its unique chemical structure, which includes a cyclobutyl ring substituted with aminomethyl and difluoromethyl groups, as well as a lambda6-sulfanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(Aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Cyclobutyl Ring: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of Aminomethyl and Difluoromethyl Groups: These groups can be introduced via nucleophilic substitution reactions using suitable reagents.

    Formation of the Lambda6-Sulfanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

{[1-(Aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents.

    Reduction: Reduction reactions can convert the sulfanone moiety to sulfides or thiols.

    Substitution: The aminomethyl and difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of {[1-(Aminomethyl)-3,3-difluorocyclobutyl]methyl}(imino)methyl-lambda6-sulfanone dihydrochloride involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential for diverse applications in various scientific fields. Its unique structure allows it to participate in a wide range of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C7H16Cl2F2N2OS

Molecular Weight

285.18 g/mol

IUPAC Name

[3,3-difluoro-1-[(methylsulfonimidoyl)methyl]cyclobutyl]methanamine;dihydrochloride

InChI

InChI=1S/C7H14F2N2OS.2ClH/c1-13(11,12)5-6(4-10)2-7(8,9)3-6;;/h11H,2-5,10H2,1H3;2*1H

InChI Key

YBAVETKWIBWIOR-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)CC1(CC(C1)(F)F)CN.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.